molecular formula C10H13N3S B13346074 1-isopropyl-3-(thiophen-3-yl)-1H-pyrazol-5-amine

1-isopropyl-3-(thiophen-3-yl)-1H-pyrazol-5-amine

Katalognummer: B13346074
Molekulargewicht: 207.30 g/mol
InChI-Schlüssel: ABCCEQBNJHYADP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Isopropyl-3-(thiophen-3-yl)-1H-pyrazol-5-amine is a chemical compound with the molecular formula C11H15N3S It is characterized by the presence of an isopropyl group, a thiophene ring, and a pyrazole ring

Vorbereitungsmethoden

The synthesis of 1-isopropyl-3-(thiophen-3-yl)-1H-pyrazol-5-amine typically involves multi-step organic reactions. One common synthetic route includes the formation of the pyrazole ring followed by the introduction of the isopropyl and thiophene groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the compound. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency .

Analyse Chemischer Reaktionen

1-Isopropyl-3-(thiophen-3-yl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions where functional groups on the pyrazole or thiophene rings are replaced by other groups.

Wissenschaftliche Forschungsanwendungen

1-Isopropyl-3-(thiophen-3-yl)-1H-pyrazol-5-amine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-isopropyl-3-(thiophen-3-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Vergleich Mit ähnlichen Verbindungen

1-Isopropyl-3-(thiophen-3-yl)-1H-pyrazol-5-amine can be compared with other similar compounds, such as:

Eigenschaften

Molekularformel

C10H13N3S

Molekulargewicht

207.30 g/mol

IUPAC-Name

2-propan-2-yl-5-thiophen-3-ylpyrazol-3-amine

InChI

InChI=1S/C10H13N3S/c1-7(2)13-10(11)5-9(12-13)8-3-4-14-6-8/h3-7H,11H2,1-2H3

InChI-Schlüssel

ABCCEQBNJHYADP-UHFFFAOYSA-N

Kanonische SMILES

CC(C)N1C(=CC(=N1)C2=CSC=C2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.